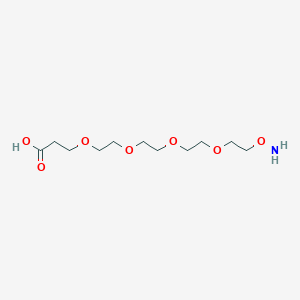
Aminooxy-PEG4-acid
説明
Aminooxy-PEG4-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
Molecular Structure Analysis
The molecular weight of Aminooxy-PEG4-acid is 281.3 g/mol . The molecular formula is C11H23NO7 . The structure contains an aminooxy group and a terminal carboxylic acid .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG4-acid can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .科学的研究の応用
Protein Labeling & Crosslinking
Summary of the Application
Aminooxy-PEG4-acid, also known as Alkoxyamine-PEG4-Biotin, is used as a biotinylation reagent. It is particularly useful for biotinylating macromolecules at carbohydrate groups that have been oxidized to form aldehydes .
Methods of Application
The alkoxyamine group (also called an aminooxy or aminoxy group) conjugates to aldehydes of oxidized sugars . This reagent contains a multi-functional extended spacer arm that is a flexible, non-immunogenic hydrophilic polyethylene glycol (PEG), which imparts water solubility to labeled molecules .
Results or Outcomes
Consequently, antibodies labeled with pegylated biotin reagents exhibit less aggregation when stored in solution compared to antibodies labeled with reagents having only hydrocarbon spacers .
Pegylation of Proteins
Summary of the Application
Aminooxy-PEG4-acid is used in the process of PEGylation, which is the covalent attachment or modification of polyethylene glycol (PEG) to proteins and other biomolecules .
Methods of Application
The application of PEG in proteomics and other biological research methods depends upon the availability of polyethylene glycol derivatives of defined length (MW) that are activated with specific functional groups .
Results or Outcomes
PEGylation increases the molecule’s size, shielding it from the host’s immune system and increasing its circulatory time by reducing renal clearance .
Bioconjugation
Summary of the Application
Aminooxy-PEG4-acid can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond .
Methods of Application
The aminooxy group reacts with aldehydes to form stable oxime linkages . If a reductant is used, it will form a hydroxylamine linkage .
Results or Outcomes
This reaction is useful for conjugating various functional groups such as amine, ester, and azide, biotin, and with copper-free click chemistry tools such as TCO, DBCO .
Glycoprotein Labeling
Summary of the Application
Aminooxy-PEG4-acid is used for biotinylating glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins .
Safety And Hazards
特性
IUPAC Name |
3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYSJSIIVZPQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCON)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG4-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




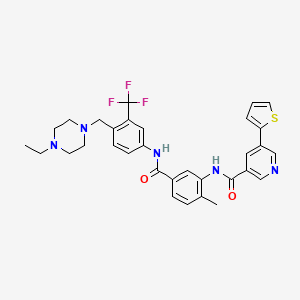
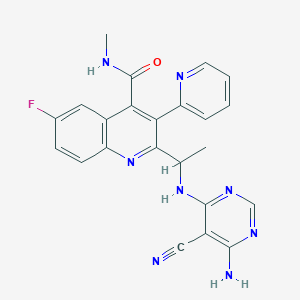
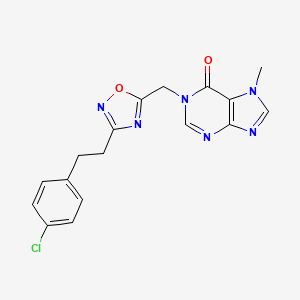
![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)
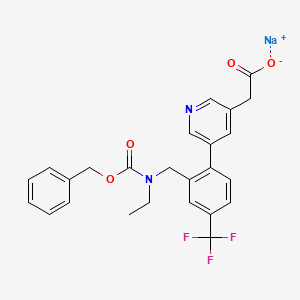
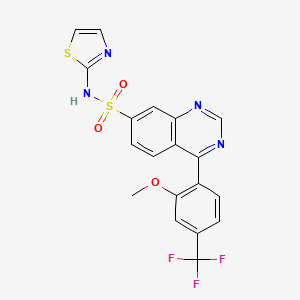
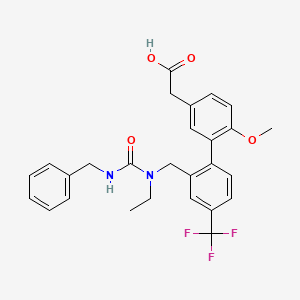
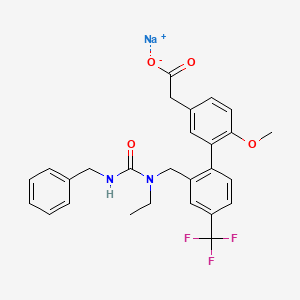
![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)
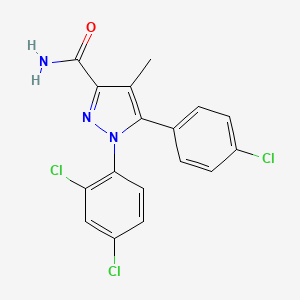

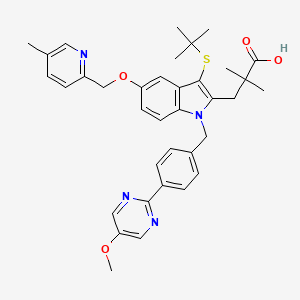
![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)